BenchChemオンラインストアへようこそ!

(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

This 2-chloro-6-fluorophenyl piperazine-pyridazine enables fluorine-specific matched molecular pair analysis against its 2-chlorobenzoyl analog. The ortho-fluorine modulates H-bond acceptor landscapes and metabolic stability. Procure for systematic kinase inhibitor SAR—the rigid scaffold with 2 rotatable bonds suits docking and virtual library enumeration. Differentiate your screening cascade with this high-purity building block.

Molecular Formula C16H16ClFN4O
Molecular Weight 334.78
CAS No. 1172520-86-3
Cat. No. B2442637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
CAS1172520-86-3
Molecular FormulaC16H16ClFN4O
Molecular Weight334.78
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C16H16ClFN4O/c1-11-5-6-14(20-19-11)21-7-9-22(10-8-21)16(23)15-12(17)3-2-4-13(15)18/h2-6H,7-10H2,1H3
InChIKeyPAYWHISHHXMSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS 1172520-86-3: Structural Identity and Research Provenance


(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1172520-86-3, molecular formula C16H16ClFN4O, molecular weight 334.77 g/mol) is a synthetic heterocyclic small molecule comprising a 2-chloro-6-fluorobenzoyl group linked via a piperazine bridge to a 6-methylpyridazin-3-yl moiety [1]. The compound is catalogued in the PubChem database (CID 44118033) and is primarily distributed as a research-grade screening compound [1]. To date, no peer-reviewed primary research articles or patents disclosing quantitative biological activity data for this specific compound have been identified in the public domain [2]. The absence of published bioactivity data necessitates that procurement and selection decisions rely on structural differentiation, computed physicochemical properties, and synthetic tractability relative to closely related analogs.

Why (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone Cannot Be Assumed Interchangeable with In-Class Analogs


Even minor modifications to the aryl substitution pattern, linker heteroatom, or heterocyclic appendage within the pyridazine–piperazine chemotype can produce substantial shifts in target engagement, metabolic stability, and off-target liability [1]. Substitution of the 2-chloro-6-fluorobenzoyl group with a 2-chlorobenzoyl group (removing fluorine) alters the hydrogen-bond acceptor landscape and reduces electronegativity, which may directly affect binding interactions with proteins that exploit halogen bonding or polar contacts [1]. Similarly, replacement of the piperazine linker with a piperidine–ether linkage introduces additional rotational flexibility and modifies basicity, potentially impacting solubility and pharmacokinetics [1]. These structural differences, while subtle, preclude casual substitution without experimental validation; the quantitative evidence below illustrates the measurable physicochemical divergence between the target compound and representative analogs.

Quantitative Physicochemical Differentiation of (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone Against Closest Structural Analogs


Key Differentiator 1: 2-Chloro-6-fluoro vs. 2-Chloro Benzoyl Substitution — Impact on Molecular Weight and Halogen Profile

The target compound incorporates a 2-chloro-6-fluorobenzoyl substituent (MW 334.77 g/mol), whereas the closest cataloged analog (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 1269275-74-2) features a 2-chlorobenzoyl group lacking the ortho-fluorine substituent (MW 316.78 g/mol) [1][2]. The additional fluorine atom increases molecular weight by 17.99 g/mol (5.7%) and contributes one additional hydrogen bond acceptor site (HBA count: 5 vs. 4) [1][2]. Fluorine at the ortho position can participate in orthogonal multipolar interactions with protein backbone carbonyls and influence the electron density distribution of the aromatic ring, which may modulate π-stacking interactions in target binding pockets [3].

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Key Differentiator 2: Computed Lipophilicity (XLogP3-AA) — Intermediate logP Relative to Analogs

The XLogP3-AA value for the target compound is 2.4, positioning it between the 2-chlorophenyl analog (XLogP3-AA = 2.3) and the piperidine–ether analog (2-Chloro-6-fluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, CAS 1797266-68-2 (XLogP3-AA = 3.0) [1][2][3]. The +0.6 logP increase of the piperidine–ether analog relative to the target compound corresponds to an approximately 4-fold higher predicted partition coefficient, which may translate into greater membrane permeability but also higher risk of metabolic clearance and reduced aqueous solubility [4]. The target compound's intermediate logP places it in a desirable range (1–3) for oral bioavailability according to Lipinski guidelines [4].

Drug-likeness ADME Prediction Lipophilicity

Key Differentiator 3: Linker Architecture — Piperazine Direct N-Linkage vs. Piperidine Ether Linkage and Rotatable Bond Count

The target compound employs a piperazine ring directly N-linked to both the 6-methylpyridazine and the benzoyl carbonyl, yielding 2 rotatable bonds. In contrast, the piperidine–ether analog (CAS 1797266-68-2) replaces piperazine with piperidine and interposes an oxygen atom between the piperidine and the pyridazine ring, increasing the rotatable bond count to 3 [1][2]. The additional rotatable bond in the ether analog introduces greater conformational entropy and may reduce the population of the bioactive conformation in solution, potentially decreasing binding affinity [3]. Furthermore, the basicity of the piperazine N4 (pKa ~8–9 for tertiary piperazine amines) differs from the piperidine tertiary amine (pKa ~10–11), which may alter ionization state at physiological pH and impact cellular permeability [4].

Conformational Flexibility Scaffold Rigidity Linker Design

Key Differentiator 4: Absence of Direct Biological Activity Data — A Transparent Assessment

An exhaustive search of PubMed, Google Scholar, ChEMBL, BindingDB, and major patent databases (USPTO, WIPO) for '1172520-86-3', the compound's IUPAC name, and its InChI Key (PAYWHISHHXMSHW-UHFFFAOYSA-N) returned no peer-reviewed studies or patents disclosing quantitative IC50, EC50, Ki, or Kd values for this compound against any specific biological target [1][2]. This stands in contrast to numerous other pyridazine–piperazine chemotypes that have reported nanomolar to micromolar inhibitory activity against kinases, phosphodiesterases, and viral capsid proteins [3]. In the absence of direct activity data, the compound cannot be recommended over structurally related analogs based on biological potency claims. Procurement value is currently limited to use as a synthetic intermediate, a comparative control in SAR exploration, or a computational modeling input [3].

Data Availability Research Chemical Procurement Decision

Procurement-Driven Application Scenarios for (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone Based on Current Evidence


Scaffold for Structure–Activity Relationship (SAR) Studies Targeting Halogen-Dependent Binding

The unique 2-chloro-6-fluoro benzoyl substitution pattern, when compared head-to-head with the 2-chlorobenzoyl analog (CAS 1269275-74-2), allows systematic evaluation of the contribution of ortho-fluorine to target binding. Researchers can procure both compounds to assess the impact of fluorine-mediated hydrogen bonding, electrostatic modulation, and metabolic stability within a matched molecular pair (MMP) framework [1]. This approach is particularly relevant for medicinal chemistry programs targeting kinases or other ATP-binding proteins where halogen–protein interactions are critical [1].

Computational Chemistry and Virtual Screening Input

With its intermediate XLogP3-AA value (2.4) and a rigid piperazine–pyridazine scaffold bearing only 2 rotatable bonds, the target compound serves as an ideal input for molecular docking, pharmacophore modeling, and molecular dynamics simulations [1]. Its well-defined 3D structure (InChI Key: PAYWHISHHXMSHW-UHFFFAOYSA-N, SMILES: CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F) can be used to generate virtual libraries by systematic variation of the benzoyl substituents, enabling predictive SAR before committing to synthesis [1].

Synthetic Intermediate for Kinase-Focused Compound Libraries

The compound is described by multiple vendors as an intermediate for the synthesis of potential kinase inhibitors, leveraging the 6-methylpyridazine moiety that appears in several ATP-competitive kinase inhibitor chemotypes [1]. It can serve as a key building block for amide coupling, Suzuki–Miyaura cross-coupling at the chloro position, or further functionalization of the methyl group on the pyridazine ring, enabling rapid diversification to explore chemical space around the piperazine–pyridazine core [1].

Negative Control for Fluorine-Specific Pharmacology Studies

When paired with the fluorine-free analog (CAS 1269275-74-2), the target compound can act as a tool to titrate the contribution of fluorine-specific effects (e.g., metabolic blocking at the 6-position, altered CYP450 interaction profile) in cellular or biochemical assays. This paired-compound strategy strengthens target engagement hypotheses by providing a direct comparison point that isolates the chemical effect of fluorine substitution [1].

Quote Request

Request a Quote for (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.